molecular formula C11H14N4O2 B1324604 1-tert-Butyl-5-nitro-1H-indazol-3-amine CAS No. 452088-33-4

1-tert-Butyl-5-nitro-1H-indazol-3-amine

Cat. No.: B1324604
CAS No.: 452088-33-4
M. Wt: 234.25 g/mol
InChI Key: WCRMRQYUTQBZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-tert-Butyl-5-nitro-1H-indazol-3-amine” is a chemical compound with the molecular formula C11H14N4O2 . It is used for research purposes.


Synthesis Analysis

The synthesis of “this compound” and similar compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 416.6±25.0 °C, and its predicted density is 1.35±0.1 g/cm3 . The predicted pKa value is 2.01±0.50 .

Scientific Research Applications

Reductive Amination and Catalysis

The process of reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent and a catalyst, is foundational in the synthesis of amines, which are crucial in pharmaceuticals, agrochemicals, and materials. Research has shown significant advancements in using catalysts based on earth-abundant metals, especially nanostructured heterogeneous catalysts, for reductive amination employing hydrogen as the reducing agent. This method is particularly attractive for large-scale product formation due to hydrogen's affordability and abundance (Irrgang & Kempe, 2020).

Selective Catalytic Reduction

The selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) as a reductant has seen substantial investigation. This process has demonstrated a wide interest due to its applications in organic synthesis and the chemical industry. The reductive carbonylation of nitro aromatics presents a significant area of research, aiming to develop efficient catalysts and understand the mechanistic aspects of these transformations (Tafesh & Weiguny, 1996).

High-Energetic Materials

Studies on compounds like 1-tert-Butyl-5-nitro-1H-indazol-3-amine have also extended to the field of high-energetic materials. Research on 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its salts has revealed insights into crystal structure, thermolysis, and applications of NTO as a high-energetic material. Such studies are pivotal for developing materials with potential applications in defense and aerospace industries (Singh & Felix, 2003).

Synthesis of N-Heterocycles

Research on chiral sulfinamides, particularly tert-butanesulfinamide, has showcased its utility in the stereoselective synthesis of amines and N-heterocycles. This methodology provides a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in natural products and therapeutic agents. The development of enantiopure tert-butanesulfinamide has marked a significant advancement in asymmetric synthesis over the past two decades (Philip et al., 2020).

Environmental and Toxicological Studies

Investigations into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including derivatives similar in structure or function to "this compound," highlight the importance of understanding these compounds' environmental impact. Studies suggest that certain synthetic antioxidants may possess hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential, underscoring the need for further research in this area (Liu & Mabury, 2020).

Safety and Hazards

The safety data sheet for a similar compound, “N-(1)-BOC-5-NITRO-INDAZOLE”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “1-tert-Butyl-5-nitro-1H-indazol-3-amine” and similar compounds involve the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, which include “this compound”, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

Biochemical Analysis

Biochemical Properties

1-tert-Butyl-5-nitro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and phosphoinositide 3-kinase δ is crucial for its potential therapeutic effects, particularly in treating respiratory diseases . Additionally, this compound may also interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . By affecting these pathways, this compound can alter cellular metabolism and gene expression, leading to significant changes in cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth and improving respiratory function . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the metabolism of phosphoinositides, which are critical for cell signaling and membrane dynamics . By modulating these pathways, this compound can alter cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

1-tert-butyl-5-nitroindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRMRQYUTQBZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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